REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]2[C:9]([NH2:21])=[CH:10][C:11]([CH2:14][N:15]3[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:13]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N:22]#[C:23]Br>CO.C(#N)C.O>[CH:1]1([N:7]2[C:8]3[CH:13]=[CH:12][C:11]([CH2:14][N:15]4[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]4)=[CH:10][C:9]=3[N:21]=[C:23]2[NH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC=1C(=CC(=CC1)CN1CCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative HPLC chromatography
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(=NC2=C1C=CC(=C2)CN2CCCCC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |